molecular formula C24H36O3 B10820584 Carbolactona

Carbolactona

Cat. No.: B10820584
M. Wt: 372.5 g/mol
InChI Key: ICBKTZVCTSCWTL-WYCYEJLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbolactona, also known as ε-caprolactone, is a cyclic ester with a seven-membered ring structure. It is a colorless liquid that is miscible with most organic solvents and water. This compound is primarily used as a monomer in the production of biodegradable polyesters, such as polycaprolactone, which have significant applications in the biomedical field .

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbolactona is typically synthesized through the Baeyer-Villiger oxidation of cyclohexanone using peracetic acid as the oxidizing agent. This reaction is highly exothermic and requires careful control of temperature and reaction conditions to ensure safety and high yield .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous synthesis in microreactors to manage the exothermic nature of the reaction. This method allows for better control over reaction parameters and improves the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Carbolactona undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which carbolactona exerts its effects is primarily through its polymerization to form polycaprolactone. This polymerization occurs via ring-opening polymerization, where the lactone ring is opened and linked to form long polymer chains. The resulting polycaprolactone can then interact with biological tissues, facilitating cell attachment and proliferation, making it suitable for biomedical applications .

Properties

IUPAC Name

(1S,5R,7S,10S,13R,16S,17R,20R)-7-hydroxy-6,6,10,16,20-pentamethyl-14-oxapentacyclo[11.6.1.02,11.05,10.017,20]icos-2(11)-en-15-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-13-15-7-8-16-14-6-9-18-22(2,3)19(25)10-11-23(18,4)17(14)12-20(24(15,16)5)27-21(13)26/h13,15-16,18-20,25H,6-12H2,1-5H3/t13-,15+,16-,18-,19-,20+,23+,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBKTZVCTSCWTL-WYCYEJLCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(C(CC4=C3CCC5C4(CCC(C5(C)C)O)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2CC[C@@H]3[C@@]2([C@@H](CC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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